molecular formula C10H20ClNO2 B2369191 1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride CAS No. 2416229-72-4

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B2369191
CAS No.: 2416229-72-4
M. Wt: 221.73
InChI Key: FDIOXRJXPSHRAB-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride is a synthetic compound that belongs to the group of spirocyclic molecules. It is a derivative of the psychotropic drug phenethylamine and is structurally similar to other psychoactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to neurotransmitter receptors, modulating their activity, and influencing signal transduction pathways. This interaction can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride is structurally similar to other spirocyclic compounds and phenethylamine derivatives. Some similar compounds include:

    1,3-Dimethoxy-7-azaspiro[3.5]nonane: The free base form of the compound.

    Phenethylamine: A parent compound with psychoactive properties.

    Other Spirocyclic Molecules: Compounds with similar spirocyclic structures but different functional groups.

The uniqueness of 1,3-Dimethoxy-7-azaspiro[3

Properties

IUPAC Name

1,3-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIGYOUREJWDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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